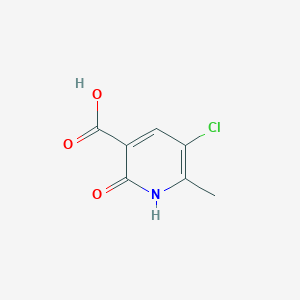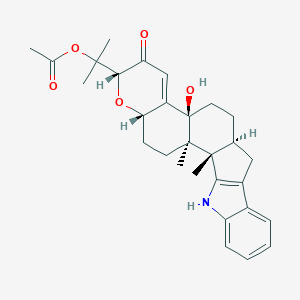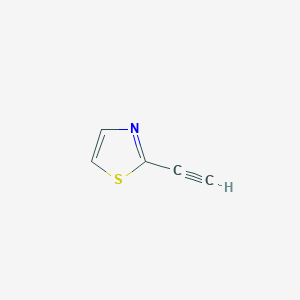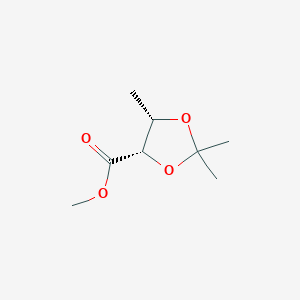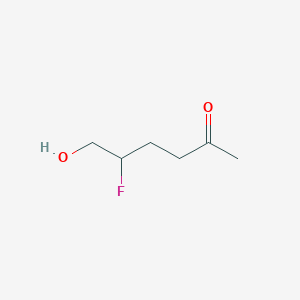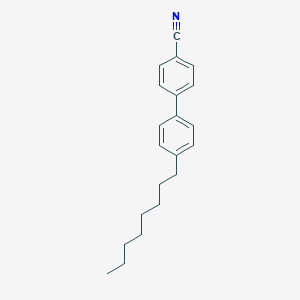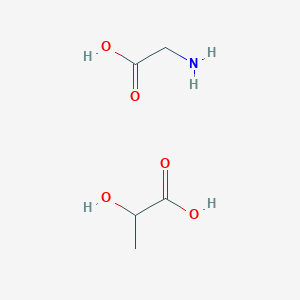
2-Aminoacetic acid; 2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoacetic acid, also known as glycine, is the simplest amino acid and is considered a building block for proteins. It is an important compound that plays a significant role in various biological processes. 2-Hydroxypropanoic acid, also known as lactic acid, is an organic acid that is produced during anaerobic respiration. This acid is also produced in muscles during intense exercise, leading to the feeling of muscle fatigue.
作用機序
Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to 2-Aminoacetic acid; 2-hydroxypropanoic acid receptors, leading to the opening of chloride channels and hyperpolarization of the postsynaptic neuron. Glycine also acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Lactic acid is produced during anaerobic respiration in muscles. It accumulates in the muscle tissue, leading to a decrease in pH and the feeling of muscle fatigue. Lactic acid also acts as a signaling molecule, regulating various physiological processes.
生化学的および生理学的効果
Glycine has been shown to have various biochemical and physiological effects. It is involved in the synthesis of collagen, an important component of connective tissue. Glycine also plays a role in the synthesis of heme, a component of hemoglobin. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Lactic acid has been shown to have various biochemical and physiological effects. It is involved in the regulation of pH in the body. Lactic acid also acts as a signaling molecule, regulating various physiological processes such as glucose metabolism, insulin secretion, and muscle adaptation to exercise.
実験室実験の利点と制限
Glycine is widely used in biochemical and pharmacological experiments due to its low toxicity and high solubility. It is also used as a buffer in various biochemical assays. However, 2-Aminoacetic acid; 2-hydroxypropanoic acid can interfere with certain assays, leading to false results.
Lactic acid is widely used in food and pharmaceutical industries. It is also used in various biochemical assays as a substrate or inhibitor. However, lactic acid can interfere with certain assays, leading to false results.
将来の方向性
There are various future directions for the study of 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid. Glycine has shown promising results in the treatment of various diseases such as schizophrenia, stroke, and cancer. Further research is needed to understand the mechanism of action and potential therapeutic applications of 2-Aminoacetic acid; 2-hydroxypropanoic acid.
Lactic acid has shown promising results in the treatment of various infections such as bacterial vaginosis and candidiasis. Further research is needed to understand the mechanism of action and potential therapeutic applications of lactic acid.
Conclusion:
In conclusion, 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid are important compounds that play significant roles in various biological processes. They have been extensively studied for their biochemical and physiological effects, as well as their potential therapeutic applications. Further research is needed to understand the mechanism of action and potential therapeutic applications of these compounds.
合成法
Glycine can be synthesized by two methods: the Strecker synthesis and the Gabriel synthesis. The Strecker synthesis involves the reaction of ammonia, hydrogen cyanide, and formaldehyde to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with diethyl bromomalonate, followed by hydrolysis to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid.
Lactic acid can be produced by the fermentation of lactose or other sugars by bacteria. It can also be produced by the breakdown of glucose in muscles during anaerobic respiration.
科学的研究の応用
Glycine has been extensively studied for its role in protein synthesis and neurotransmission. It is also used as a buffer in various biochemical processes. Glycine has been shown to have anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for various diseases.
Lactic acid has been studied for its role in muscle fatigue and lactate threshold. It is also used in the food industry as a preservative and flavoring agent. Lactic acid has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for various infections.
特性
CAS番号 |
125248-15-9 |
|---|---|
製品名 |
2-Aminoacetic acid; 2-hydroxypropanoic acid |
分子式 |
C5H11NO5 |
分子量 |
165.14 g/mol |
IUPAC名 |
2-aminoacetic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H5NO2/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);1,3H2,(H,4,5) |
InChIキー |
QITPSLQLANKSGE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.C(C(=O)O)N |
正規SMILES |
CC(C(=O)O)O.C(C(=O)O)N |
同義語 |
glycine-lactic acid copolymer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



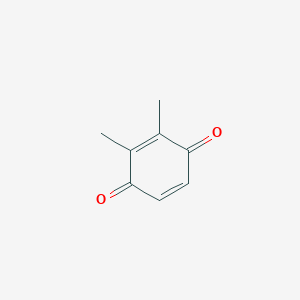
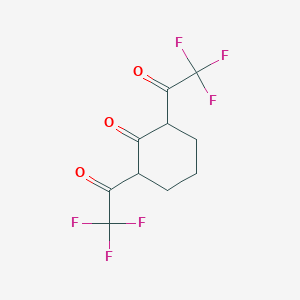
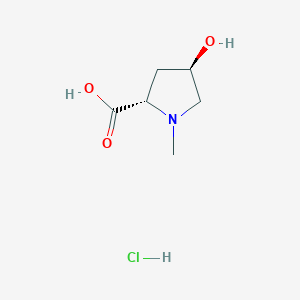
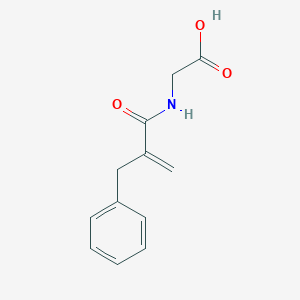
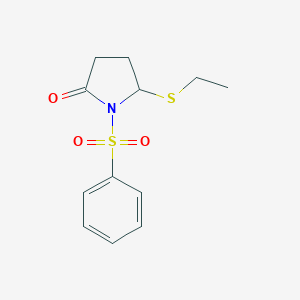
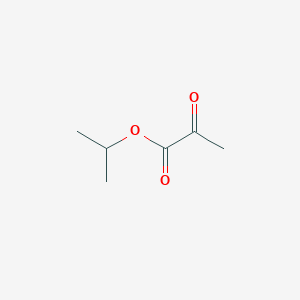

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
